molecular formula C11H11F2NO3 B1532701 N-Acetyl-3-(2,6-difluorophenyl)-D-alanine CAS No. 266360-56-9

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine

Cat. No. B1532701
CAS RN: 266360-56-9
M. Wt: 243.21 g/mol
InChI Key: SOVRNHLRLBIHRI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine (NADFDA) is a synthetic compound that has been used in a variety of scientific research applications. NADFDA has been used as a substrate in enzyme assays, as well as a fluorescent label in protein and nucleic acid studies. It has also been used as a fluorescent probe for the detection of small molecules in cell cultures and as a fluorescent label for imaging and tracking of cells.

Scientific Research Applications

Inhibition of p38 Kinase

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine: has been identified as a potential inhibitor of p38 kinase, which plays a crucial role in inflammatory responses and cellular stress signals . The inhibition of p38 kinase is significant in the treatment of diseases such as rheumatoid arthritis, where excessive inflammation is a primary symptom.

Anti-Inflammatory Applications

Due to its role in p38 kinase inhibition, this compound may also be used in broader anti-inflammatory applications. It could potentially be involved in the development of new anti-inflammatory drugs that target specific pathways implicated in chronic inflammatory diseases .

Treatment of MAP Kinase Mediated Disorders

The compound’s interaction with MAP kinases suggests its use in treating disorders mediated by these enzymes. This includes conditions where MAP kinases play a part in cell proliferation, differentiation, and apoptosis, which are critical in cancer and other proliferative diseases .

Development of Pyrazole Derivatives

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine: can be a precursor in synthesizing pyrazole derivatives. These derivatives have been described for their use in treating disorders mediated by p38 kinase, indicating a potential for developing a new class of therapeutic agents .

properties

IUPAC Name

(2R)-2-acetamido-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-8(12)3-2-4-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRNHLRLBIHRI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650616
Record name N-Acetyl-2,6-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine

CAS RN

266360-56-9
Record name N-Acetyl-2,6-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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